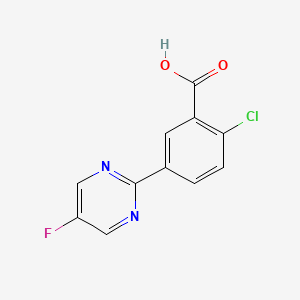

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid

Descripción general

Descripción

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .

Synthesis Analysis

The synthesis of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid involves the reaction of 5-fluoro-2-amino pyrimidines with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is C4H2ClFN2. It has a molecular weight of 132.52 .Chemical Reactions Analysis

The compound can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación

Fluorescent Zn(II) Sensors

Research by Nolan et al. (2006) describes the development of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes for sensing Zn(II). These compounds, including 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, demonstrate improved selectivity for Zn(II) and are useful in biological imaging applications (Nolan et al., 2006).

Aerobic Soil Metabolism

Vithala and White (1996) investigated the aerobic metabolism of flupropacil in sandy loam soil, identifying a major metabolite as flupropacil acid, related to 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid. This study provides insights into the environmental fate and transformation of similar compounds (Vithala & White, 1996).

Hypoglycemic Agents

Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, including compounds related to 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid. This research contributes to the development of new therapeutic agents for diabetes (Grell et al., 1998).

Synthesis and Piperidinolysis of Fluoropyrimidines

Brown and Waring (1974) conducted a study on the synthesis of simple fluoropyrimidines, which are structurally related to 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid. Their research aids in understanding the chemical reactions and potential applications of such compounds (Brown & Waring, 1974).

Reactive Oxygen Species Detection

Setsukinai et al. (2003) developed novel fluorescence probes, including compounds related to 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, for detecting reactive oxygen species. These probes are significant for studying oxidative stress and related biological processes (Setsukinai et al., 2003).

Fluoropyrimidine in Cancer Treatment

Chu et al. (2004) examined the use of S-1, an oral fluoropyrimidine, in treating advanced malignancies. This study provides insight into the therapeutic applications of fluoropyrimidines, which are structurally related to 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid (Chu et al., 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O2/c12-9-2-1-6(3-8(9)11(16)17)10-14-4-7(13)5-15-10/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPXIXAIKOZGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(C=N2)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

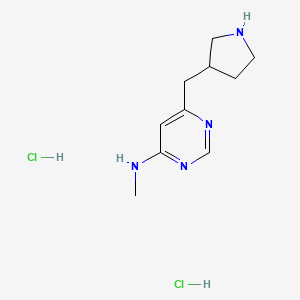

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)